molecular formula C8H15BO2 B1279808 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 911482-75-2

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B1279808
M. Wt: 154.02 g/mol
InChI Key: SBZNRMJWIVCYBF-UHFFFAOYSA-N
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Description

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is a compound that belongs to the class of 1,3,2-dioxaborinanes, which are heterocyclic compounds containing a boron atom within a six-membered ring structure. These compounds are of interest due to their potential applications in materials science, such as the formation of liquid crystals, and their relevance in organic synthesis and catalysis.

Synthesis Analysis

The synthesis of 2-alkyl-1,3,2-dioxaborinanes, which includes compounds like 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane, has been shown to occur stereospecifically. This is demonstrated through the use of NMR spectroscopy and GLC, as well as through molecular mechanics calculations for the cis- and trans-isomers of model compounds . The formation of these compounds typically involves the reaction of diols with acyclic boric acid esters.

Molecular Structure Analysis

The molecular structure of related 1,3,2-dioxaborinanes has been extensively studied. For instance, the crystal structure of 2,2-difluoro-4,6-dimethyl-5-(4'-nitrophenyl)-1,3,2-dioxaborinane reveals a nearly planar dioxaborinane ring, indicating that the formal positive charge is confined to the heterocyclic ring . This suggests that the 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane may also exhibit a planar structure around the boron atom, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of 1,3,2-dioxaborinanes can be inferred from studies on similar compounds. For example, the reaction of 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones with sodium borohydride leads to selective hydrogenation of the exocyclic double bond . This indicates that 1,3,2-dioxaborinanes may undergo specific chemical reactions targeting certain functional groups while leaving the dioxaborinane ring intact.

Physical and Chemical Properties Analysis

The physical properties of 1,3,2-dioxaborinanes, such as those forming mesomorphic phases, suggest that these compounds can exhibit liquid crystalline behavior over a wide temperature range . This is particularly relevant for materials science applications. The chemical properties, such as hydrolytic stability, are also notable, as seen in the difluoro-derivatives of 1,3,2-dioxaborinanes, which show an unusual degree of resistance to hydrolysis .

Scientific Research Applications

Stereochemistry and Conformational Properties

  • 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane and similar compounds have been studied for their stereochemical properties. Research by Kuznetsov et al. (1978) synthesized variants of alkyl-1,3,2-dioxaborinanes and analyzed their conformational properties using PMR spectroscopy, noting conformational homogeneity in some molecules and heterogeneity in others depending on methyl substituents and ring conformation (Kuznetsov et al., 1978).

X-ray Crystal Structure Analysis

  • The X-ray crystal structure of similar compounds like 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane has been determined, revealing insights into the molecular structure and stability. Emsley et al. (1989) noted the planar structure of the dioxaborinane ring and the localization of charge within the heterocyclic ring (Emsley et al., 1989).

Synthesis and Reactivity

  • Research into the synthesis and reactivity of similar compounds, such as 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane, has been conducted. Woods & Strong (1967) characterized its synthesis and explored its hydrolytic reactivity and potential for hydrogenation and Diels-Alder reactions (Woods & Strong, 1967).

Allylboration Chemistry

  • The compound B-(2-Azido-2-propenyl)-1,3,2-dioxaborinane, closely related to 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane, has been developed as a novel reagent for allylboration, demonstrating the versatility of dioxaborinanes in organic synthesis. Salunkhe, Ramachandran, and Brown (1999) synthesized this reagent and successfully applied it to allylboration of aldehydes (Salunkhe, Ramachandran, & Brown, 1999).

Quantum-Chemical Studies

  • Quantum-chemical methods have been used to study the conformational characteristics of 1,3,2-dioxaborinanes. For example, Kuznetsov (2013) conducted a detailed analysis of the conformational changes in stereoisomers of dioxaborinane compounds, providing deep insight into their molecular behavior (Kuznetsov, 2013).

Safety And Hazards

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane is flammable and can cause skin and eye irritation . It is harmful to aquatic life with long-lasting effects . It should be stored under inert gas at a temperature between 0-10°C .

properties

IUPAC Name

5,5-dimethyl-2-prop-2-enyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO2/c1-4-5-9-10-6-8(2,3)7-11-9/h4H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZNRMJWIVCYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane

CAS RN

911482-75-2
Record name 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Sengoku, R Maegawa, H Imamura… - Advanced Synthesis …, 2020 - Wiley Online Library
Enantioselective allylation of aldehydes and ketones is a widely used approach for preparing chiral homoallylic alcohols, however, most of the reactions are still mainly performed in …
Number of citations: 4 onlinelibrary.wiley.com
T Sengoku, T Kajihara, M Inaba… - Asian Journal of Organic …, 2022 - Wiley Online Library
A new application of amido‐functionalized allylboronates to asymmetric 1,4‐addition in water has been developed. Extremely high enantioselective 1,4‐addition was achieved by …
Number of citations: 4 onlinelibrary.wiley.com
F Hoeper, FP Montforts - Tetrahedron: Asymmetry, 1993 - Elsevier
A new enantiomerically pure six membered cyclic allylboronate 3 has been prepared from pantolactone 1. The enantioselectivity of the allylboration was investigated on the reaction of …
Number of citations: 4 www.sciencedirect.com

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